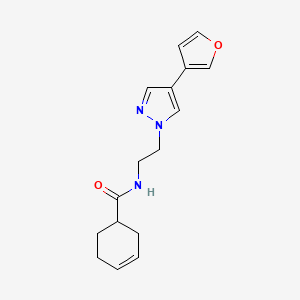

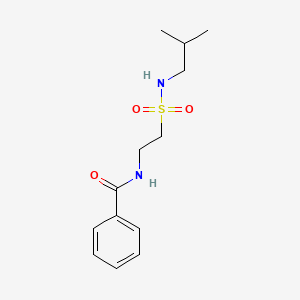

![molecular formula C18H15ClN2O3 B2629821 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde CAS No. 842113-91-1](/img/structure/B2629821.png)

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-31398 and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis of Tetrahydroisoquinolin-4-ols : Benzaldehydes with electron-donating substituents, including derivatives like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, can be utilized in the synthesis of 5-aryloxazolidines. These intermediates can be rearranged into tetrahydroisoquinolin-4-ols, a class of compounds with various applications in medicinal chemistry (Moshkin & Sosnovskikh, 2013).

Synthesis of Anti-tumor Activities in Quinazoline Derivatives : Quinazoline derivatives, synthesized using compounds including 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, have shown potential in the development of anti-tumor agents. These compounds demonstrate inhibitory effects on cell proliferation in various cancer cell lines (Li, 2015).

Development of Non-steroidal Anti-inflammatory and Analgesic Agents : The synthesis of novel azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, using compounds like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, has shown potential in creating non-steroidal anti-inflammatory and analgesic agents. These compounds exhibit significant anti-inflammatory and analgesic activity compared to standard drugs (Kumar, Lal, & Rani, 2014).

Synthesis of N-Benzyl-β-Hydroxyphenethylamines : Benzaldehydes, including derivatives like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, can react to form intermediates which then undergo ring-opening to yield N-benzyl-β-hydroxyphenethylamines. These are valuable in the preparation of tetrahydroisoquinolines, which have applications in various fields of chemical research (Moshkin & Sosnovskikh, 2013).

Biochemical and Pharmaceutical Research

Synthesis of Novel Quinazolin-4 (3H)-one with Triazoles Moiety : Compounds synthesized using 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde can be useful in the development of novel quinazolin-4 (3H)-ones. These have potential applications in the pharmaceutical industry due to their unique structural and functional properties (Xi, 2014).

Development of Heterocyclic Azomethine Compounds as Analytical Reagents : Derivatives of benzaldehydes, like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, are used in synthesizing heterocyclic azomethine compounds. These compounds have potential as analytical reagents in various chemical analyses (Otomo & Kodama, 1973).

Synthesis of Quinoxaline Derivatives for Antimicrobial Activities : The synthesis of quinoxaline derivatives using compounds like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde has been explored for potential antimicrobial activities. These synthesized compounds show promising results against various microbial strains (Singh et al., 2010).

properties

IUPAC Name |

5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYORRTAULCHBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2629739.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2629742.png)

![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)

![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)

![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)

![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)